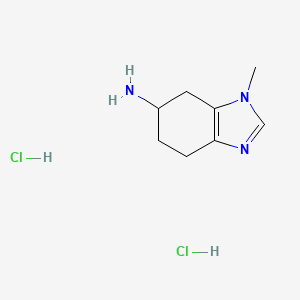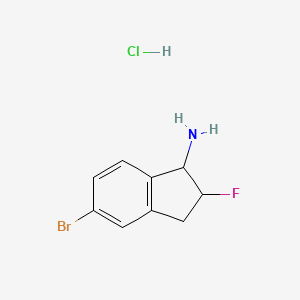
Ac-D-Ser(tBu)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-D-Ser(tBu)-OH: is a synthetic derivative of the amino acid serine. It is characterized by the presence of an acetyl group (Ac) attached to the amino group, a tert-butyl (tBu) group protecting the hydroxyl group, and the D-isomer of serine. This compound is commonly used in peptide synthesis and research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ac-D-Ser(tBu)-OH typically involves the protection of the hydroxyl group of serine with a tert-butyl group, followed by the acetylation of the amino group. The process can be summarized as follows:
Protection of Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl chloride in the presence of a base such as triethylamine.
Acetylation of Amino Group: The amino group is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of serine are reacted with tert-butyl chloride and a base to protect the hydroxyl group.
Bulk Acetylation: The protected serine is then acetylated using acetic anhydride and a catalyst.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ac-D-Ser(tBu)-OH can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can target the acetyl group, converting it back to the amino group.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions often use reagents like trifluoroacetic acid to remove the tert-butyl group.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Deprotected serine derivatives.
Substitution Products: Serine derivatives with different protecting groups.
Aplicaciones Científicas De Investigación
Chemistry: Ac-D-Ser(tBu)-OH is widely used in peptide synthesis as a building block. Its stability and reactivity make it an ideal candidate for creating complex peptides and proteins.
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides to investigate the role of serine residues in enzymatic activity and protein interactions.
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. Its stability and ease of incorporation into peptides make it valuable for designing therapeutic agents.
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Ac-D-Ser(tBu)-OH involves its incorporation into peptides and proteins. The acetyl and tert-butyl groups provide stability and protect the serine residue during peptide synthesis. Once incorporated, the protecting groups can be removed to reveal the active serine residue, which can participate in enzymatic reactions and protein interactions.
Comparación Con Compuestos Similares
Ac-L-Ser(tBu)-OH: The L-isomer of serine with similar protecting groups.
Ac-D-Thr(tBu)-OH: A threonine derivative with acetyl and tert-butyl protecting groups.
Ac-D-Ser(OMe)-OH: A serine derivative with a methoxy protecting group instead of tert-butyl.
Uniqueness: Ac-D-Ser(tBu)-OH is unique due to its D-isomer configuration and the presence of both acetyl and tert-butyl protecting groups. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and research.
Propiedades
Fórmula molecular |
C9H17NO4 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m1/s1 |
Clave InChI |
COMGVZVKADFEPL-SSDOTTSWSA-N |
SMILES isomérico |
CC(=O)N[C@H](COC(C)(C)C)C(=O)O |
SMILES canónico |
CC(=O)NC(COC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)-1H-pyrazole-4-carboxylic acid](/img/structure/B13498492.png)
![2-Fluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13498497.png)





![1-[(Tert-butoxy)carbonyl]-3-(2,2,2-trifluoroethoxy)azetidine-3-carboxylic acid](/img/structure/B13498526.png)
![1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13498529.png)


![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)

![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
